2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
2-((2-Methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a thioether-linked 2-methylindole moiety and a dihydropyrazole ring substituted with thiophene and p-tolyl groups.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS2/c1-16-9-11-18(12-10-16)22-14-21(23-8-5-13-30-23)27-28(22)24(29)15-31-25-17(2)26-20-7-4-3-6-19(20)25/h3-13,22,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVHPABLVUZCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=C(NC4=CC=CC=C43)C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a significant class of bioactive molecules due to its structural complexity and potential pharmacological applications. This article delves into the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings.
Chemical Structure and Properties
The compound features a unique hybrid structure combining indole, thiophene, and pyrazole moieties. Its molecular formula is , and it exhibits properties typical of indole derivatives which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar indole-thiophene derivatives. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to our target showed significant activity against various pathogens. One study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivative in a series of thiazol-4-one/thiophene-bearing pyrazole derivatives .
- Biofilm Inhibition : The derivatives exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 7b | 0.22 | Significant |
| 10 | 0.25 | High |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Research indicates that specific compounds demonstrate significant antiproliferative effects against various cancer cell lines:
- Cytotoxicity Studies : Compounds derived from indole structures have shown IC50 values greater than 60 μM , indicating low cytotoxicity in human cells .
- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways, as evidenced by molecular docking studies that suggest binding affinity to key regulatory proteins involved in cancer progression .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | <10 |
| MCF7 (Breast) | <15 |
| HEK-293 (Kidney) | >60 |
Other Biological Activities
Additional studies have explored the potential of these compounds as inhibitors of critical enzymes:
- DNA Gyrase and DHFR Inhibition : Some derivatives demonstrated IC50 values between 12.27–31.64 μM for DNA gyrase and between 0.52–2.67 μM for dihydrofolate reductase (DHFR), suggesting their role in disrupting bacterial DNA replication and folate metabolism .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to our target molecule:
- Study on Antimicrobial Efficacy : A series of synthesized thiazolidinone derivatives were tested against Mycobacterium tuberculosis, revealing promising results with IC90 values ranging from 3.73 to 4.00 μM , indicating their potential as anti-tubercular agents .
- Anticancer Screening : Compounds were screened against various cancer cell lines, with notable activity against rapidly dividing cells such as A549, where specific derivatives showed preferential growth inhibition compared to non-tumor cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant antimicrobial properties. For instance, thiazole and thiophene derivatives have been evaluated for their efficacy against various bacterial strains. A study demonstrated that pyrazole derivatives showed promising results against resistant strains of bacteria, suggesting that the compound may share similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation. Research has shown that modifications in the indole structure can enhance cytotoxicity against cancer cells. For example, mercapto-substituted compounds have been reported to exhibit chemopreventive effects . The incorporation of thiophene and pyrazole rings may further augment these effects by targeting specific cancer pathways.
Antiviral Activity
Emerging research indicates that certain heterocycles, including those derived from indoles and pyrazoles, possess antiviral properties. A recent review highlighted the antiviral potential of N-Heterocycles against various viral infections, suggesting that compounds like This compound may also exhibit similar activities .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Preparation of Indole Derivatives : The initial step often involves the synthesis of 2-methylindole through cyclization reactions.
- Thioether Formation : The introduction of the thiophenyl group can be achieved via nucleophilic substitution or coupling reactions.
- Pyrazole Synthesis : The pyrazole moiety is synthesized through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling : The final product is obtained by coupling the indole-thioether with the pyrazole derivative under specific conditions.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Indole Synthesis | Cyclization | 2-Methylindole precursors |
| 2. Thioether Formation | Nucleophilic substitution | Thiophenes |
| 3. Pyrazole Synthesis | Condensation | Hydrazine derivatives |
| 4. Final Coupling | Coupling | Indoles and pyrazoles |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Evaluation : A study published in ACS Omega evaluated thiazolones and thiophenes showing significant antimicrobial activity against resistant strains .
- Anticancer Activity : Research has indicated that indole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction .
- Antiviral Studies : Recent findings suggest that certain substituted heterocycles demonstrate antiviral activity superior to standard treatments .
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Amide Linkages : The target compound’s thioether bridge (vs. amides in ) may enhance metabolic stability and alter electronic properties.
- Substituent Effects : The p-tolyl group in the target compound introduces steric bulk and lipophilicity compared to phenyl or fluorinated groups in analogs .
- Heterocycle Diversity : Thiophene-2-yl (target) vs. thiophene-3-yl () or trifluoromethylpyrazole () alters π-π stacking and electron distribution.
Critical Comparison :
Q & A
Q. How to design a high-throughput screening protocol for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Use parallel synthesis (96-well plates) with varied substituents.
- Automated Assays : Implement fluorescence-based enzymatic assays (e.g., kinase activity).
- Data Analysis : Apply machine learning (random forests) to identify key structural features linked to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
